molecular formula C24H30N2O5S B565780 N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N CAS No. 874462-69-8

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Cat. No.: B565780
CAS No.: 874462-69-8
M. Wt: 461.551
InChI Key: VXMOSAIXJLMRBW-KDRXWUJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves multiple steps, starting with the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (Bzl) group protects the thiol group. The glycine moiety is then introduced, followed by the incorporation of the isotopic labels [13C2] and [^15N]. The final step involves the esterification of the carboxyl group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The use of stable isotope-labeled reagents is crucial in this process to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is primarily related to its role as a labeled compound in research. The isotopic labels [13C2] and [^15N] allow for precise tracking of the compound in various biological and chemical systems. This enables researchers to study molecular interactions, metabolic pathways, and reaction kinetics in detail.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed studies in various scientific fields. The presence of [13C2] and [^15N] isotopes allows for precise tracking and analysis, making it a valuable tool in research.

Properties

IUPAC Name

benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl](15N)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOSAIXJLMRBW-KDRXWUJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)[15NH][13CH2][13C](=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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